5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile
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Overview
Description
5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as an α,β-unsaturated nitrile, in the presence of a base. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted pyrrole compounds .
Scientific Research Applications
5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-methyl-1H-pyrazole-4-carbonitrile
- 5-Amino-1-methyl-3-(naphthalen-1-ylmethyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-1H-pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-isopropyl-4-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13N3 |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
5-amino-4-methyl-1-propan-2-ylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-6(2)12-8(5-10)4-7(3)9(12)11/h4,6H,11H2,1-3H3 |
InChI Key |
LFXLLFRMWVKRHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1)C#N)C(C)C)N |
Origin of Product |
United States |
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